molecular formula C23H25N3O2 B4524892 2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone

2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone

Cat. No.: B4524892
M. Wt: 375.5 g/mol
InChI Key: QKXCBSDMIXFKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core, a piperazine ring, and an acetyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Core: Starting from a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.

    Acetylation: The indole core can be acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the acetylated indole.

    Benzylation: The final step may involve the benzylation of the piperazine ring using benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-1-(4-benzylpiperazin-1-yl)ethanone: Lacks the acetyl group, which may affect its biological activity.

    2-(3-acetyl-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone: Contains a methyl group instead of a benzyl group, potentially altering its pharmacokinetic properties.

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone is unique due to the presence of both the acetyl group and the benzyl-substituted piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-18(27)21-16-26(22-10-6-5-9-20(21)22)17-23(28)25-13-11-24(12-14-25)15-19-7-3-2-4-8-19/h2-10,16H,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXCBSDMIXFKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-(3-acetyl-1H-indol-1-yl)-1-(4-benzylpiperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.